molecular formula C8H8N2O B1461978 2-(6-Methoxypyridin-2-yl)acetonitrile CAS No. 1000512-48-0

2-(6-Methoxypyridin-2-yl)acetonitrile

Cat. No. B1461978
CAS RN: 1000512-48-0
M. Wt: 148.16 g/mol
InChI Key: XNYIRHWBNGDYPU-UHFFFAOYSA-N
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Description

“2-(6-Methoxypyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1000512-48-0 . It has a molecular weight of 148.16 and its molecular formula is C8H8N2O . The compound is used for research purposes .


Molecular Structure Analysis

The IUPAC name for “2-(6-Methoxypyridin-2-yl)acetonitrile” is (6-methoxy-2-pyridinyl)acetonitrile . The InChI Code for the compound is 1S/C8H8N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

“2-(6-Methoxypyridin-2-yl)acetonitrile” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Organic Synthesis

2-(6-Methoxypyridin-2-yl)acetonitrile: is utilized as an intermediate in organic synthesis. Its molecular structure, which includes a nitrile group, allows for various reactions such as nucleophilic substitution and catalytic hydrogenation . This compound can be used to synthesize heterocyclic compounds, which are prevalent in many pharmaceuticals.

Pharmaceutical Research

In pharmaceutical research, 2-(6-Methoxypyridin-2-yl)acetonitrile serves as a building block for the synthesis of drug molecules. Its methoxypyridine moiety is a common fragment in molecules with therapeutic potential, particularly in drugs targeting the central nervous system .

Material Science

This compound finds its application in material science as a precursor for the synthesis of complex organic molecules used in the development of new materials. Its ability to act as a ligand can be exploited in creating metal-organic frameworks (MOFs) with potential use in gas storage or catalysis .

Chemical Synthesis

2-(6-Methoxypyridin-2-yl)acetonitrile: is involved in chemical synthesis where it can be used to introduce the pyridine ring into larger molecules. The pyridine ring is a versatile component that can enhance the stability and reactivity of chemical compounds .

Agriculture

In the field of agriculture, this compound could be explored for the development of novel agrochemicals. Its structural similarity to natural plant alkaloids suggests potential bioactivity that could be harnessed in pest control or plant growth regulation .

Environmental Science

The environmental science applications of 2-(6-Methoxypyridin-2-yl)acetonitrile may include its use as a tracer or marker in environmental samples, helping to track the presence and movement of various substances due to its distinctive chemical signature .

Biochemistry

In biochemistry, 2-(6-Methoxypyridin-2-yl)acetonitrile could be used as a reagent in enzymatic studies, particularly those involving cytochrome P450 enzymes, which are known to metabolize pyridine-containing compounds .

Industrial Applications

Industrially, it can be used in the synthesis of dyes, pigments, and other industrial chemicals where the pyridine ring is a desired functional group due to its electronic properties .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(6-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYIRHWBNGDYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670483
Record name (6-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxypyridin-2-yl)acetonitrile

CAS RN

1000512-48-0
Record name 6-Methoxy-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000512-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.6M n-Butyllithium/hexane solution (300 mL, 479.43 mmol) was added to a solution of acetonitrile (21.87 g, 532.70 mmol) in THF (630 mL) at −78° C. under argon atmosphere, and the mixture was stirred at −78° C. for 30 min. 2-Bromo-6-methoxypyridine (25.04 g, 133.18 mmol) was added dropwise thereto over 15 min at −78° C., and the reaction mixture was stirred at room temperature for 4 hr. The reaction mixture was poured into ice water (900 mL), and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→20% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)acetonitrile (11.37 g, 77 mmol, 58%) as a colorless oil.
Name
n-Butyllithium hexane
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
21.87 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
25.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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